molecular formula C15H36Br2N2 B13776507 Ammonium, heptamethylenebis(ethyldimethyl-, dibromide CAS No. 63982-05-8

Ammonium, heptamethylenebis(ethyldimethyl-, dibromide

Cat. No.: B13776507
CAS No.: 63982-05-8
M. Wt: 404.27 g/mol
InChI Key: SCRFQUYFINSIFB-UHFFFAOYSA-L
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Description

Ethyl-[7-[ethyl(dimethyl)azaniumyl]heptyl]-dimethylazanium dibromide is a quaternary ammonium compound with the molecular formula C15H36Br2N2. It is known for its surfactant properties and is used in various industrial and research applications. The compound is characterized by its two positively charged nitrogen atoms, which are balanced by two bromide ions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl-[7-[ethyl(dimethyl)azaniumyl]heptyl]-dimethylazanium dibromide typically involves the quaternization of a tertiary amine. One common method is the reaction of N,N,N’,N’-tetramethylheptane-1,7-diamine with ethyl bromide. The reaction is carried out in an organic solvent such as acetonitrile or ethanol under reflux conditions. The product is then purified by recrystallization or column chromatography .

Industrial Production Methods

In industrial settings, the production of ethyl-[7-[ethyl(dimethyl)azaniumyl]heptyl]-dimethylazanium dibromide is scaled up using continuous flow reactors. This method allows for better control over reaction conditions and higher yields. The raw materials are fed into the reactor, where they undergo quaternization, and the product is continuously extracted and purified.

Chemical Reactions Analysis

Types of Reactions

Ethyl-[7-[ethyl(dimethyl)azaniumyl]heptyl]-dimethylazanium dibromide primarily undergoes substitution reactions due to the presence of its quaternary ammonium group. It can also participate in ion-exchange reactions.

Common Reagents and Conditions

    Substitution Reactions: These reactions often involve nucleophiles such as hydroxide ions or other halides. The reaction conditions typically include aqueous or alcoholic solvents and mild heating.

    Ion-Exchange Reactions: These reactions occur in the presence of ion-exchange resins or in aqueous solutions with competing ions.

Major Products

The major products of these reactions depend on the nucleophile used. For example, when reacted with hydroxide ions, the product is the corresponding alcohol. When reacted with other halides, the product is the corresponding quaternary ammonium halide.

Scientific Research Applications

Ethyl-[7-[ethyl(dimethyl)azaniumyl]heptyl]-dimethylazanium dibromide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl-[7-[ethyl(dimethyl)azaniumyl]heptyl]-dimethylazanium dibromide involves its interaction with cell membranes. The compound disrupts the lipid bilayer, leading to increased permeability and cell lysis. This action is primarily due to the surfactant properties of the quaternary ammonium group, which interacts with the lipid components of the membrane.

Comparison with Similar Compounds

Similar Compounds

  • N,N’-diethyl-N,N,N’,N’-tetramethylheptane-1,7-diaminium dibromide
  • N,N’-Diaethyl-N,N,N’,N’-tetramethyl-N,N’-heptandiyl-di-ammonium,Dibromid
  • N,N’-diethyl-N,N,N’,N’-tetramethyl-N,N’-heptanediyl-di-ammonium,dibromide

Uniqueness

Ethyl-[7-[ethyl(dimethyl)azaniumyl]heptyl]-dimethylazanium dibromide is unique due to its specific structure, which provides a balance of hydrophobic and hydrophilic properties. This makes it particularly effective as a surfactant and phase transfer catalyst. Its ability to disrupt cell membranes also sets it apart from other quaternary ammonium compounds, making it a valuable antimicrobial agent .

Properties

CAS No.

63982-05-8

Molecular Formula

C15H36Br2N2

Molecular Weight

404.27 g/mol

IUPAC Name

ethyl-[7-[ethyl(dimethyl)azaniumyl]heptyl]-dimethylazanium;dibromide

InChI

InChI=1S/C15H36N2.2BrH/c1-7-16(3,4)14-12-10-9-11-13-15-17(5,6)8-2;;/h7-15H2,1-6H3;2*1H/q+2;;/p-2

InChI Key

SCRFQUYFINSIFB-UHFFFAOYSA-L

Canonical SMILES

CC[N+](C)(C)CCCCCCC[N+](C)(C)CC.[Br-].[Br-]

Origin of Product

United States

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